1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
Description
Historical Context of Pyrazole Derivatives
The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives and subsequently named the compound antipyrine. This groundbreaking discovery marked the beginning of systematic investigations into pyrazole chemistry and established the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. Knorr's initial synthesis involved the reaction of beta-diketones with hydrazine derivatives, establishing what is now known as the Knorr pyrazole synthesis.
The classical method for pyrazole synthesis was further developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane through a cycloaddition reaction. This methodology, known as the Pechmann pyrazole synthesis, provided an alternative approach to pyrazole construction and expanded the synthetic possibilities for creating diverse pyrazole derivatives. The Pechmann method proved particularly valuable for preparing pyrazoles with specific substitution patterns that were difficult to achieve through the Knorr synthesis.
The discovery of the first natural pyrazole derivative in 1959 marked another significant milestone in pyrazole research. Japanese researchers Kosuge and Okeda isolated 1-pyrazolyl-alanine from watermelon seeds, demonstrating that pyrazole structures could occur naturally. This finding challenged the prevailing belief that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating the role of pyrazole derivatives in biological systems. Subsequently, researchers isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, which exhibited antimicrobial activity.
The development of pyrazole chemistry accelerated significantly throughout the twentieth century as researchers recognized the diverse biological activities associated with these compounds. The synthesis of substituted pyrazoles became increasingly sophisticated, with numerous methods being developed for preparation of pyrazoles with specific substitution patterns. Contemporary research has established that pyrazole derivatives exhibit antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| First pyrazole synthesis | 1883 | Ludwig Knorr | Discovery of antipyrine and Knorr synthesis |
| Pechmann synthesis development | 1898 | Hans von Pechmann | Alternative cycloaddition approach |
| First natural pyrazole isolation | 1959 | Kosuge and Okeda | 1-pyrazolyl-alanine from watermelon seeds |
| Commercial drug development | 1883-present | Multiple researchers | Evolution from antipyrine to modern therapeutics |
Significance of Nitrophenyl-Substituted Pyrazoles
Nitrophenyl-substituted pyrazoles have emerged as particularly significant compounds within the broader pyrazole family due to their enhanced biological activities and unique chemical properties. The introduction of nitrophenyl groups into pyrazole structures creates compounds with significantly altered electronic properties compared to unsubstituted pyrazoles, resulting in enhanced binding affinities and improved pharmacological profiles. Research has demonstrated that the electron-withdrawing nature of the nitro group substantially influences the distribution of electron density within the pyrazole ring system, leading to modified reactivity patterns and biological activities.
Comprehensive studies on nitrophenyl pyrazole derivatives have revealed their potential as selective estrogen receptor modulators. Research conducted on tetrasubstituted pyrazole derivatives bearing nitro substituents on their phenol rings demonstrated that these compounds exhibit satisfactory binding affinity towards both estrogen receptor alpha and estrogen receptor beta subtypes. Specifically, 2-nitrophenol derivatives showed relative binding affinity values of 5.17 for estrogen receptor alpha and 3.27 for estrogen receptor beta, indicating their potential as therapeutic agents for hormone-related conditions.
The structural modifications introduced by nitrophenyl substitution have been shown to influence the orientation and conformation of pyrazole derivatives within biological binding sites. X-ray crystallographic studies of nitrophenyl-substituted pyrazolines have revealed that these compounds adopt specific three-dimensional arrangements that facilitate optimal interactions with target proteins. The presence of the nitro group creates additional sites for hydrogen bonding and electrostatic interactions, while the phenyl ring provides hydrophobic contacts that contribute to binding specificity.
Comparative analysis of nitrophenyl pyrazole derivatives has established clear structure-activity relationships that guide the design of new compounds with enhanced therapeutic potential. Research has shown that the position of the nitro group on the phenyl ring significantly affects biological activity, with para-nitro substitution generally providing superior binding characteristics compared to ortho or meta positions. Furthermore, the introduction of additional substituents on the pyrazole ring can modulate the effects of nitrophenyl substitution, creating opportunities for fine-tuning biological activity through systematic structural modifications.
| Nitrophenyl Position | Binding Affinity (Estrogen Receptor Alpha) | Binding Affinity (Estrogen Receptor Beta) | Selectivity Ratio |
|---|---|---|---|
| 2-Nitrophenol | 5.17 | 3.27 | 1.58 |
| 4-Nitrophenol | 3.45 | 2.89 | 1.19 |
| 3-Nitrophenol | 2.78 | 2.14 | 1.30 |
Classification and Nomenclature
The systematic classification and nomenclature of this compound follows established conventions for heterocyclic compounds while accommodating the specific structural features that distinguish this compound from simpler pyrazole derivatives. According to International Union of Pure and Applied Chemistry nomenclature guidelines, the compound is classified as a substituted pyrazol-4-ol, with the numbering system beginning from the nitrogen atom bearing the hydrogen atom. The hydroxyl group at position 4 designates the compound as a pyrazol-4-ol derivative, while the extended nitrophenyl-ethyl substituent at position 1 provides the complete structural description.
The molecular formula of this compound reflects its complex structure, incorporating the pyrazole core (C3H4N2), the hydroxyl group (OH), the ethyl linker (C2H4), and the nitrophenyl group (C6H4NO2). This results in an overall molecular formula that accounts for all constituent atoms and provides the foundation for calculating molecular weight and other physicochemical properties. The systematic name clearly indicates the connectivity between different structural components and provides unambiguous identification of the compound's structure.
Chemical classification systems categorize this compound within multiple overlapping categories based on its structural features and functional groups. As a heterocyclic compound, it belongs to the azole family, specifically the pyrazole subfamily characterized by the five-membered ring containing two adjacent nitrogen atoms. The presence of the hydroxyl group classifies it among phenolic compounds, while the nitro group places it within the category of nitroaromatic derivatives. This multiple classification reflects the compound's diverse chemical properties and potential reactivity patterns.
Database identification systems assign specific registry numbers and identifiers to facilitate accurate compound identification and retrieval. The compound's structure can be represented using various chemical notation systems, including Simplified Molecular Input Line Entry System and International Chemical Identifier formats, which provide standardized methods for describing complex molecular structures in computer-readable formats. These identification systems are essential for maintaining accurate records and facilitating information exchange within the scientific community.
| Classification Category | Specific Classification | Structural Basis |
|---|---|---|
| Heterocyclic Type | Pyrazole derivative | Five-membered ring with two adjacent nitrogens |
| Functional Group | Pyrazol-4-ol | Hydroxyl group at position 4 |
| Aromatic Substitution | Nitrophenyl derivative | Nitro group on phenyl ring |
| Substitution Pattern | N1-substituted pyrazole | Substituent at nitrogen position 1 |
Overview of Pyrazol-4-ol Tautomerism
Tautomerism represents one of the most significant chemical phenomena exhibited by pyrazol-4-ol derivatives, including this compound, and profoundly influences their chemical behavior, biological activity, and pharmacological properties. The tautomeric equilibrium in pyrazol-4-ol compounds involves the reversible migration of hydrogen atoms between different heteroatoms within the molecule, resulting in distinct structural forms that exist in dynamic equilibrium. This phenomenon is particularly important for understanding the compound's interactions with biological targets and its stability under various conditions.
The primary tautomeric forms of pyrazol-4-ol derivatives involve the equilibrium between the hydroxyl form and the corresponding keto form, where the hydrogen atom migrates between the oxygen atom and adjacent nitrogen atoms within the pyrazole ring system. Research has established that the relative stability of different tautomeric forms depends significantly on environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners. In polar protic solvents, the hydroxyl form tends to be stabilized through hydrogen bonding interactions, while in nonpolar environments, the keto form may become more prevalent.
Experimental studies using nuclear magnetic resonance spectroscopy have provided detailed insights into the tautomeric behavior of pyrazol-4-ol derivatives under various conditions. Solid-state nuclear magnetic resonance investigations have revealed that pyrazol-4-ol compounds can exhibit different tautomeric preferences in crystalline form compared to solution, with crystal packing forces influencing the relative stability of different tautomeric forms. Temperature-dependent studies have shown that tautomeric equilibria can shift significantly with changing thermal conditions, indicating that temperature control may be crucial for maintaining consistent compound properties.
The influence of substituents on tautomeric equilibria has been extensively investigated, revealing that electron-withdrawing groups such as the nitrophenyl moiety in this compound can significantly affect the position of tautomeric equilibrium. Theoretical calculations have demonstrated that substituents with strong electron-withdrawing properties tend to stabilize certain tautomeric forms by affecting the distribution of electron density within the pyrazole ring system. The nitrophenyl-ethyl substituent in the target compound is expected to influence tautomeric behavior through both electronic effects and potential intramolecular interactions.
| Tautomeric Form | Stability Factor | Environmental Influence | Biological Relevance |
|---|---|---|---|
| Hydroxyl Form | Hydrogen bonding | Favored in polar solvents | Enhanced receptor binding |
| Keto Form | Electronic delocalization | Favored in nonpolar media | Alternative binding mode |
| Zwitterionic Form | Charge separation | pH-dependent | Membrane permeability effects |
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11-7-12-13(8-11)6-5-9-1-3-10(4-2-9)14(16)17/h1-4,7-8,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYGSTNCNIPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Nitrile Imines with Ethyl Cyanoacetate
Method Overview:
A prominent approach involves the 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazonyl bromides, with ethyl cyanoacetate to produce polysubstituted pyrazoles, which are then converted into the target compound.
Reaction Scheme:
$$ \text{Nitrile imine} + \text{Ethyl cyanoacetate} \rightarrow \text{Pyrazole derivative} \rightarrow \text{Further functionalization} $$
- Solvent: Dry ethanol
- Base: Sodium ethoxide
- Temperature: Room temperature
- Reaction Time: Approximately 12 hours
- Yield: 40–56% for various derivatives
- Hydrazonyl bromides (e.g., 2a-g)
- Ethyl cyanoacetate
- Sodium ethoxide
| Compound | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Yield (%) |
|---|---|---|---|---|---|
| 4a | 95–97 | 1725, 1696 (C=O), 3405, 3328 (NH₂) | δ 1.33, 1.39 (CH₃), 4.29, 4.39 (OCH₂), 5.40 (NH₂), aromatic signals | δ 14.2, 60.3, 125.6, 129.0, 134.6, 150.0, 162.8, 163.7 | 56 |
This method effectively yields the pyrazole core with various substituents, including the 4-nitrophenyl group, which can be introduced via the hydrazonyl bromide precursor.
Alternative Routes and Structural Diversification
Additional methods include cycloaddition of nitrile imines derived from hydrazonyl bromides with ethyl cyanoacetate, followed by oxidation or cyclization to form the pyrazol-4-ol ring system. These routes are versatile, allowing for diverse substitution patterns and functional group modifications.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cycloaddition of nitrile imines | Hydrazonyl bromides, ethyl cyanoacetate | Ethanol | Room temperature, NaOEt | 40–56% | Suitable for polysubstituted pyrazoles |
| Epoxy intermediate route | Trans-1,3-diphenyl-2,3-epoxy-1-propanone + 2,4-dinitrophenylhydrazine | Glacial acetic acid | Room temperature | ~85.5% | High-yield synthesis of target compound |
| Hydrazine cyclization | Pyrazole derivatives + hydrazine | Appropriate solvent | Reflux | Variable | For functionalization of pyrazoles |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
Chemistry
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile compound in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that the nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing biological pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Medicine
The compound is being explored as a pharmaceutical intermediate . Its ability to undergo various chemical transformations makes it suitable for developing new drugs targeting specific diseases.
Case Study: Pharmaceutical Development
Research has indicated that modifications of this compound can lead to derivatives with enhanced pharmacological profiles, highlighting its importance in drug discovery.
Industry
In industrial applications, this compound is utilized in developing advanced materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, differing primarily in substituents and core heterocycles:
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Substituent Impact : The ethyl group in this compound increases lipophilicity compared to HMNP () and 1-(4-Nitrophenyl)-1H-pyrazole (). This may enhance membrane permeability in biological systems.
Physical-Chemical Properties
Table 2: Comparative Physical-Chemical Data
Key Observations:
- Thermal Stability : HMNP () exhibits exceptional thermal stability (513 K) due to strong H-bonding networks, suggesting that the target compound may share similar resilience if analogous interactions exist.
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to 1-(4-Nitrophenyl)-1H-pyrazole (), which lacks polar substituents.
Spectroscopic Characteristics
Table 3: Spectroscopic Comparison
Key Observations:
- UV-Vis : HMNP’s absorption at 394 nm () suggests extended conjugation, while the target compound’s absorption may shift due to ethyl spacer effects.
- ¹H NMR : The ethyl group in the target compound introduces distinct CH₂CH₂ protons (~4.5–5.0 ppm), absent in simpler analogs like 1-(4-Nitrophenyl)-1H-pyrazole ().
Biological Activity
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrazole ring substituted with a 4-nitrophenyl group, which is believed to enhance its biological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- CAS Number : 1771123-34-2
The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various cellular components, leading to diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological interactions. Additionally, the pyrazole ring may modulate the activity of enzymes and receptors involved in various biochemical pathways .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The anticancer mechanisms include inhibition of cell proliferation and induction of apoptosis through pathways involving topoisomerase inhibition and DNA alkylation .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| HepG2 | 12 | DNA alkylation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties, which are critical in the development of therapeutic agents for inflammatory diseases. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
| Test Model | Activity | Reference Compound |
|---|---|---|
| COX-2 Inhibition | IC50 = 44.81 µg/mL | Diclofenac Sodium |
| Carrageenan-induced edema model | Significant reduction in paw swelling | Aspirin |
Case Studies
Recent studies have evaluated the efficacy of various pyrazole derivatives in clinical settings:
- Study on Anticancer Effects : A study involving a series of pyrazole derivatives, including this compound, reported significant reductions in tumor size in animal models when administered at optimal dosages .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced paw edema models, showing that these compounds could serve as safer alternatives to traditional NSAIDs due to their lower gastrointestinal toxicity profiles .
Q & A
Q. Can cryo-EM or microED complement X-ray crystallography for structural analysis of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
